molecular formula C24H22Cl2N6O B11453538 3-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

3-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

Cat. No.: B11453538
M. Wt: 481.4 g/mol
InChI Key: FWBRUCHAQKZMKN-UHFFFAOYSA-N
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Description

3-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide is a complex organic compound that features a unique combination of indole, pyrimidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide typically involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The pyrimidine moiety can be prepared through the condensation of appropriate aldehydes and amines under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for each step of the synthesis. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include indole-2,3-dione derivatives, amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The pyrimidine moiety can interact with nucleic acids, affecting gene expression and protein synthesis . Together, these interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide is unique due to its combination of indole, pyrimidine, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22Cl2N6O

Molecular Weight

481.4 g/mol

IUPAC Name

3-chloro-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C24H22Cl2N6O/c1-14-10-15(2)30-24(29-14)32-23(31-22(33)16-4-3-5-18(25)11-16)27-9-8-17-13-28-21-7-6-19(26)12-20(17)21/h3-7,10-13,28H,8-9H2,1-2H3,(H2,27,29,30,31,32,33)

InChI Key

FWBRUCHAQKZMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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